4-Penten-2-one
Overview
Description
Synthesis Analysis
Direct synthesis of derivatives and structural analogs of 4-penten-2-one has been developed through various methods. A notable example includes the transformation of 4-pentenylsulfonamides and 4-pentenylalcohols into 2-formylpyrrolidines and 2-pyrrolidinones via aerobic copper-catalyzed aminooxygenation and dioxygenation, where molecular oxygen serves as both oxidant and oxygen source (Wdowik & Chemler, 2017).
Molecular Structure Analysis
The molecular structure of 4-penten-2-one derivatives has been extensively analyzed using various spectroscopic and computational methods. For example, the molecular structure, intramolecular hydrogen bond, and vibrational frequencies of 4-methylamino-3-penten-2-one have been investigated through density functional theory (DFT) calculations and spectroscopic techniques, highlighting a strong intramolecular hydrogen bond (Raissi, Moshfeghi, & Farzad, 2005).
Chemical Reactions and Properties
4-Penten-2-one undergoes various chemical reactions, including photoisomerization, which has been studied by low-temperature matrix-isolation infrared spectroscopy. This research has shown that 4-penten-2-one can produce different isomers upon UV irradiation, demonstrating the compound's reactive versatility (Yaehata, Nagaya, Kudoh, & Nakata, 2006).
Physical Properties Analysis
Investigations into the physical properties of 4-penten-2-one and its derivatives focus on aspects like crystallinity, conformation, and molecular dynamics. Studies have shown the effects of substitutions and molecular conformation on the physical properties of 4-penten-2-one derivatives, providing insights into their behavior under different conditions (Soltani-Ghoshkhaneh et al., 2020).
Chemical Properties Analysis
The chemical properties of 4-penten-2-one, such as reactivity and interaction with other compounds, have been the subject of detailed studies. For example, the isomerization reaction of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene has been explored to understand the molecular structure's impact on stability and reactivity (Karinen, Lylykangas, & Krause, 2001).
Scientific Research Applications
Electronic Structure and Spectroscopic Studies
4-Penten-2-one and its derivatives have been a subject of extensive research in electronic structure and spectroscopic studies. For instance, Arjunan et al. (2012) conducted comprehensive theoretical and experimental studies on 4-methyl-3-penten-2-one, analyzing its molecular electrostatic surface potential, electron density distribution, and UV–Visible spectrum. This study contributes to understanding the electronic properties of such compounds (Arjunan et al., 2012).
Photoisomerization Mechanisms
The photoisomerization mechanism of derivatives of 4-penten-2-one has been explored in detail. Yaehata et al. (2006) studied 4-amino-3-penten-2-one, revealing insights into its behavior under UV irradiation and the resulting isomerization processes, which are crucial for understanding chemical reactions under light exposure (Yaehata et al., 2006).
Vibrational Spectroscopy and Molecular Structure
Tayyari et al. (2002) focused on the vibrational spectroscopy of 4-amino-3-penten-2-one, contributing to the understanding of its molecular structure and the strength of its intramolecular hydrogen bonds. Such studies are vital in elucidating the structural aspects of organic compounds (Tayyari et al., 2002).
Polymerization Applications
Research by Gao et al. (2011) on the polymerization of branched α-olefin, 4-methyl-1-pentene, highlights the use of 4-penten-2-one derivatives in polymer science. Their study sheds light on the influence of catalyst structure and polymerization parameters on the properties of the resulting polymers (Gao et al., 2011).
Kinetic Modeling Studies
Dong et al. (2021) conducted a detailed study on 1- and 2-pentene, which are components in gasoline, to understand their fuel chemistry better. Such studies are significant for developing and validating chemical kinetic models in the context of fuel applications (Dong et al., 2021).
Safety And Hazards
4-Penten-2-one is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is toxic if inhaled and may cause respiratory irritation . It is advised to use personal protective equipment as required and to handle it only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers retrieved discuss various aspects of 4-Penten-2-one, including its synthesis , molecular structure , chemical reactions , and safety data . These papers provide valuable insights into the properties and applications of 4-Penten-2-one.
properties
IUPAC Name |
pent-4-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5(2)6/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJWIWWMYCMZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160840 | |
Record name | 4-Penten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Penten-2-one | |
CAS RN |
13891-87-7 | |
Record name | 4-Penten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13891-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013891877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Penten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLYL METHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CUM84CQ9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Penten-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.